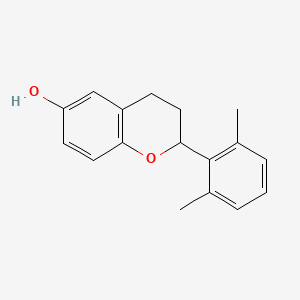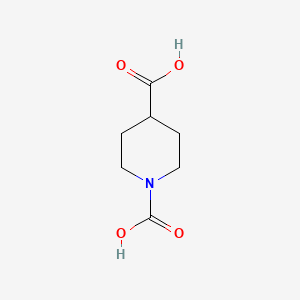![molecular formula C16H24O3 B13891433 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde CAS No. 120873-97-4](/img/structure/B13891433.png)
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde is an organic compound with the molecular formula C16H24O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 3-position and an ethylhexyl ether group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde typically involves the etherification of 4-hydroxy-3-methoxybenzaldehyde with 2-ethylhexanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-hydroxy-3-methoxybenzaldehyde and 2-ethylhexanol.
Catalyst: Sulfuric acid.
Reaction Conditions: Reflux for several hours.
The product is then purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethylhexyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[(2-ethylhexyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(2-ethylhexyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and ethylhexyl ether groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2-ethylhexyl)oxy]-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-[(2-ethylhexyl)oxy]-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-[(2-ethylhexyl)oxy]-3-methoxyphenol: Similar structure but with a phenol group instead of an aldehyde group.
Uniqueness
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. Its aldehyde group allows for further chemical modifications, while the methoxy and ethylhexyl ether groups enhance its solubility and stability.
Propriétés
Numéro CAS |
120873-97-4 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
4-(2-ethylhexoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-4-6-7-13(5-2)12-19-15-9-8-14(11-17)10-16(15)18-3/h8-11,13H,4-7,12H2,1-3H3 |
Clé InChI |
VPUXLKRUNXCFRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=C(C=C(C=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




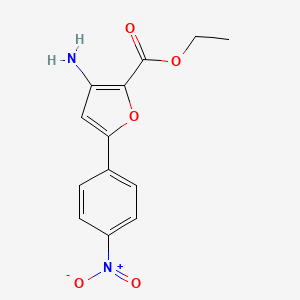

![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)

![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
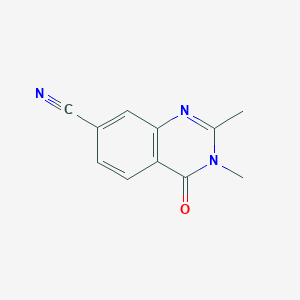

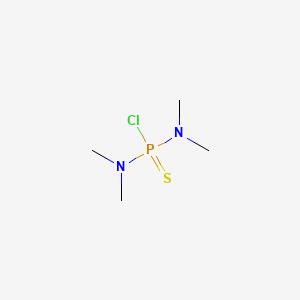
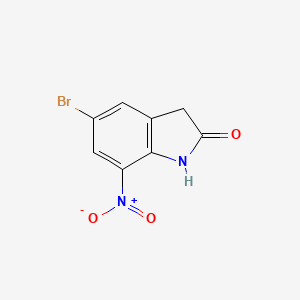
![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)
